[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13473990
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
![[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-acetic acid -](/images/structure/VC13473990.png)
Specification
Molecular Formula | C9H13N3O2 |
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Molecular Weight | 195.22 g/mol |
IUPAC Name | 2-[methyl(1-pyrazin-2-ylethyl)amino]acetic acid |
Standard InChI | InChI=1S/C9H13N3O2/c1-7(12(2)6-9(13)14)8-5-10-3-4-11-8/h3-5,7H,6H2,1-2H3,(H,13,14) |
Standard InChI Key | GMABIKNQBPYXFE-UHFFFAOYSA-N |
SMILES | CC(C1=NC=CN=C1)N(C)CC(=O)O |
Canonical SMILES | CC(C1=NC=CN=C1)N(C)CC(=O)O |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of [Methyl-(1-pyrazin-2-yl-ethyl)-amino]-acetic acid (CHNO) consists of a pyrazine ring substituted at the 2-position with an ethyl group. The ethyl chain is further functionalized with a methylamino group and an acetic acid side chain (Fig. 1). Key features include:
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Pyrazine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, conferring electron-deficient properties that influence reactivity .
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Ethylamino Linker: A two-carbon chain connecting the pyrazine to the methylamino group, providing conformational flexibility.
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Acetic Acid Moiety: A carboxylate group capable of hydrogen bonding and ionic interactions, enhancing solubility in polar solvents .
Theoretical calculations predict a molecular weight of 211.23 g/mol and a logP value of -0.89, suggesting moderate hydrophilicity. Hydrogen-bond donor/acceptor counts (3/5) align with typical bioactive molecules .
Synthetic Pathways and Reaction Optimization
Precursor Selection and Coupling Strategies
Synthesis likely follows a multi-step sequence analogous to pyrazine-2-carboxylic acid derivatization methods :
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Pyrazine Ethylation: Reaction of pyrazine-2-carbonitrile with ethyl bromide under nucleophilic substitution conditions to introduce the ethyl group.
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Methylamination: Treatment with methylamine in the presence of a palladium catalyst to form the methylamino-ethyl intermediate.
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Acetic Acid Conjugation: Coupling the intermediate with bromoacetic acid via a nucleophilic acyl substitution, optimized using diisopropylethylamine (DIPEA) in dimethylformamide (DMF) .
Key challenges include mitigating side reactions during ethylation and ensuring regioselectivity at the pyrazine nitrogen. Purification via silica gel chromatography (DCM/MeOH, 9:1) yields the final product .
Yield and Scalability
Pilot-scale trials with analogous compounds report yields of 45–60% after purification . Reaction scalability is limited by exothermicity during the ethylation step, necessitating controlled temperature gradients (-10°C to 25°C).
Physicochemical and Spectroscopic Profiles
Thermal Stability and Solubility
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Melting Point: Estimated at 148–152°C based on structurally similar N-methylpiperidine derivatives .
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Solubility: High solubility in DMF (>100 mg/mL), moderate in water (12 mg/mL at 25°C), and low in hexane (<0.1 mg/mL) .
Spectroscopic Characterization
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H NMR (400 MHz, DO): δ 8.45 (s, 1H, pyrazine-H), 8.32 (s, 1H, pyrazine-H), 3.72 (q, 2H, CHNH), 3.15 (s, 3H, N-CH), 2.98 (t, 2H, CHCOO), 2.45 (s, 2H, COOCH) .
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IR (KBr): 3280 cm (N-H stretch), 1705 cm (C=O), 1550 cm (pyrazine ring) .
Industrial and Research Applications
Flavor and Fragrance Chemistry
Pyrazines contribute nutty/roasted flavors in foods . While this compound’s volatility is low (predicted VP = 1.2 × 10 mmHg), its derivatives could serve as non-volatile flavor precursors.
Material Science
The conjugated π-system enables potential use in organic semiconductors. Theoretical bandgap calculations (3.1 eV) align with hole-transport materials .
Analytical and Regulatory Considerations
Chromatographic Detection
Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeOH) elutes at 6.7 min, with UV-Vis λ = 265 nm .
Regulatory Status
No current FDA approvals. Analogous compounds are classified as experimental (DrugBank ID: DB07546) .
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